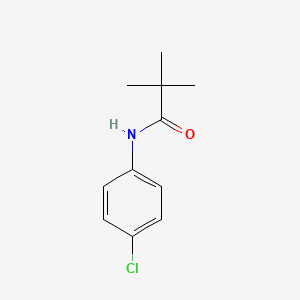

N-(4-chlorophenyl)pivalamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZISMXMXCLUHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216041 | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-91-3 | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 4 Chlorophenyl Pivalamide

Classical Synthesis Routes

Traditional methods for synthesizing N-(4-chlorophenyl)pivalamide primarily involve straightforward acylation and cyclization reactions.

Acylation of 4-chloroaniline (B138754) with pivaloyl chloride

A prevalent and high-yielding method for the synthesis of this compound is the acylation of 4-chloroaniline with pivaloyl chloride. google.comgoogle.com This reaction is typically performed under basic conditions.

In a common procedure, 4-chloroaniline is dissolved in a suitable solvent, such as toluene, along with an aqueous solution of a base like sodium hydroxide. google.comgoogle.com The mixture is cooled, and pivaloyl chloride is added slowly to control the exothermic reaction, maintaining the temperature below 40°C. google.comgoogle.com The reaction is then allowed to proceed at a temperature between 25-35°C for about an hour. google.comgoogle.com Upon completion, the product is isolated by cooling the reaction mixture, which induces precipitation. The resulting solid is then filtered and washed, often with aqueous methanol, to afford this compound in high yield, reported to be around 98%. google.comgoogle.com The use of a two-phase system (Schotten-Baumann conditions) with solvents like ethyl acetate (B1210297) or t-BuOMe has also been reported to produce the compound in high yield. datapdf.com

| Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 4-chloroaniline, pivaloyl chloride | Toluene, aq. NaOH | <40°C (addition), 25-35°C (reaction) | 1 hour | ~98% |

| 4-chloroaniline, pivaloyl chloride | Ethyl acetate or t-BuOMe, 26% NaOH | - | - | High |

Base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl) thiourea (B124793) with α-bromoacetone

Another classical approach involves the base-catalyzed cyclization of a thiourea derivative. Specifically, 1-pivaloyl-3-(2-chloro-4-nitrophenyl) thiourea can be reacted with α-bromoacetone, produced in situ, to yield (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) pivalamide (B147659). researchgate.netresearchgate.netcqvip.com This reaction exemplifies a pathway to related thiazoline (B8809763) structures, where the core pivalamide moiety is pre-installed on a more complex scaffold. The synthesis of the starting thiourea itself can be achieved by reacting the appropriate isothiocyanate with an amine. rsc.org

Advanced Synthetic Strategies

More contemporary methods focus on the functionalization of the this compound molecule, particularly through lithiation, which is a key step in the synthesis of more complex pharmaceutical compounds. scispace.comacs.orgresearchgate.net

Lithiation-fluoroacetylation processes

The lithiation-fluoroacetylation of this compound is a critical transformation, for instance, in the synthesis of potent HIV-1 reverse transcriptase inhibitors. scispace.comacs.orgresearchgate.net This process involves an ortho-lithiation, where a lithium-hydrogen exchange occurs at the position ortho to the pivalamide group, followed by reaction with a fluoroacetylating agent. scispace.comacs.org

The reaction consists of a heterogeneous lithiation step, which is catalyzed by the solvent, followed by fluoroacetylation with an agent like ethyl-trifluoroacetate (TFAEt), and finally hydrolysis. scispace.comacs.org The choice of solvent is critical, with less polar solvents like diethyl ether (Et2O) and t-butyl methyl ether (t-BuOMe) favoring the desired ortho-lithiated product over side reactions. datapdf.com In contrast, more polar solvents like tetrahydrofuran (B95107) (THF) can lead to undesired byproducts. datapdf.com

In situ monitoring via calorimetry, ATR FT-IR, UV/vis spectroscopy, and endoscopy

To understand and control the complex dynamics of the lithiation-fluoroacetylation reaction, a combination of in situ monitoring techniques is employed. scispace.comacs.org These methods provide real-time information on reaction progress, heat flow, and species concentration.

Reaction Calorimetry: Small-scale, low-temperature reaction calorimeters are used to investigate the thermodynamics of the reaction, providing data on the heat released during the exothermic lithiation step. scispace.comresearchgate.net

ATR FT-IR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared spectroscopy allows for the monitoring of the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. scispace.comyoutube.com

UV/vis Spectroscopy: This technique is used to follow changes in the electronic structure of the molecules, which can indicate the formation of intermediates and the progress of the reaction. scispace.comazom.com

Endoscopy: Visual monitoring of the reaction mixture via endoscopy can provide insights into the physical state of the reaction, such as the dissolution of solid reactants or the appearance of precipitates. scispace.com

These combined in situ methods allow for a detailed analysis of the dynamic behavior of each reaction step, including the prediction and detection of reaction endpoints. scispace.comenp.edu.dz

Optimization of reaction conditions

The data gathered from in situ monitoring is crucial for optimizing the reaction conditions to maximize yield and minimize byproduct formation. scispace.comacs.org Key parameters for optimization include:

Solvent Choice: As mentioned, less polar solvents like Et2O and t-BuOMe have been found to give higher yields of the desired ortho-lithiated product compared to THF. datapdf.com

Temperature: Lithiation reactions are typically conducted at low temperatures, ranging from -105°C to 25°C, to control the highly reactive organolithium intermediates. researchgate.net

Reagent Addition Rate: The rate of addition of the lithiating agent (e.g., n-butyllithium) and the fluoroacetylating agent is critical to manage the reaction exotherm and prevent side reactions. scispace.com

By carefully controlling these parameters, based on the insights gained from real-time monitoring, the lithiation-fluoroacetylation of this compound can be performed efficiently and safely. scispace.comacs.org

| Technique | Information Gained |

| Reaction Calorimetry | Heat flow, reaction thermodynamics |

| ATR FT-IR Spectroscopy | Real-time concentration of reactants, intermediates, and products |

| UV/vis Spectroscopy | Changes in electronic structure, formation of intermediates |

| Endoscopy | Visual monitoring of physical changes (e.g., dissolution, precipitation) |

Mechanistic investigations of lithiation steps

The lithiation of this compound is a critical transformation that enables further functionalization of the aromatic ring. Mechanistic studies have provided insight into this process, particularly in the context of subsequent reactions like fluoroacetylation and cyclization.

The lithiation-fluoroacetylation of this compound (NCP) serves as a key step in producing potent inhibitors for the HIV type 1 reverse transcriptase. scispace.com Investigations into this reaction sequence, which includes a heterogeneous lithiation step catalyzed by the solvent, have been conducted using in situ monitoring techniques such as reaction calorimetry and spectroscopy (ATR FT-IR and UV/vis). scispace.com These studies help in understanding the dynamic behavior of the reaction steps and allow for the prediction and detection of reaction endpoints, which gives insight into the reaction mechanism and helps optimize conditions. scispace.com

Transition-metal-catalyzed reactions

Transition-metal catalysis offers powerful tools for the selective functionalization of this compound and related structures, enabling reactions that are otherwise challenging. sioc-journal.cnscholaris.ca Key examples include iron-catalyzed halogenation and rhodium-catalyzed C-H activation.

Iron(III)-catalyzed regioselective halogenation

Iron(III) catalysis has been effectively employed for the regioselective halogenation of aromatic compounds, including those with directing groups similar to the pivalamido group in this compound. While direct studies on this compound are not extensively detailed, the halogenation of 8-amidoquinolines provides a strong model for this type of transformation. In these cases, an iron(III) catalyst facilitates the C5-halogenation in water, a green solvent, under mild conditions. mdpi.comnih.gov The reaction mechanism is proposed to involve a single-electron transfer (SET) process. nih.gov

This methodology is significant as it often provides regioselectivity complementary to traditional electrophilic aromatic substitution. organic-chemistry.org For instance, in the bromination of carbazole (B46965) using N-bromosuccinimide (NBS), the uncatalyzed reaction favors para-bromination, whereas the use of an iron(III) triflate catalyst dramatically shifts the selectivity to favor the ortho-brominated product. nih.gov This control is crucial for directing the halogen to a specific position, guided by the coordinating effect of a nearby functional group.

Rhodium(III)-catalyzed C–H activation/annulation

Rhodium(III) catalysis is a robust method for C-H activation and subsequent annulation reactions to construct complex heterocyclic scaffolds. organic-chemistry.org These reactions leverage a directing group on the aromatic ring to guide the metal catalyst to a specific C-H bond, typically at the ortho position. The pivalamido group of this compound can serve this directing function.

For example, Rh(III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates has been developed to synthesize NH-free isoquinolones. nih.gov This process involves a cascade of C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage, forming two new C-C/C-N bonds and a new heterocycle in a single operation. nih.gov Similarly, Rh(III)-catalyzed annulation has been used to create multi-substituted naphthalenone sulfoxonium ylides and 1,2-oxazepines, demonstrating the versatility of this approach. nih.govmdpi.com These methods are highly valued for their efficiency in building molecular complexity from relatively simple precursors. rsc.org

Derivatization strategies for structural modification

The structural modification of this compound through derivatization is essential for creating analogues with varied properties and for preparing intermediates for more complex syntheses. These strategies often target the aromatic ring for functionalization.

One key derivatization is hydroxylation. A metallaphotoredox method has been reported for the ortho-hydroxylation of substituted anilides, including this compound. acs.org This reaction resulted in the formation of N-(4-chloro-2-hydroxyphenyl)pivalamide. acs.orgnih.gov Such derivatization introduces a hydroxyl group, which can be a handle for further modifications or can be a critical feature for biological activity.

Another strategy involves using the pivalamido group as a protecting and directing group, which is later removed. For instance, this compound can be synthesized from p-chloroaniline and pivaloyl chloride. This protected aniline (B41778) can then undergo selective ortho-bromination. The resulting N-(2-bromo-4-chlorophenyl)pivalamide is then used in subsequent steps to build more complex molecules, after which the pivaloyl group is removed via acid hydrolysis. This highlights the role of this compound as a key intermediate whose derivatization is a means to a different final product. Other derivatization approaches focus on adding charged moieties to the molecule to enhance detection in analytical techniques like mass spectrometry. researchgate.netnih.govddtjournal.comscispace.comresearchgate.net

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of synthetic routes producing or using this compound vary depending on the specific transformation and reaction conditions. A comparative analysis of reported data provides insight into the practicality of these methods.

In transition-metal-catalyzed reactions, yields are also highly dependent on the substrate and catalyst system. The metallaphotocatalytic ortho-hydroxylation of this compound gave the desired N-(4-chloro-2-hydroxyphenyl)pivalamide in a modest 26% yield. acs.orgnih.gov In contrast, some palladium-catalyzed chlorination reactions on similar acetanilides have been optimized to achieve yields as high as 72%. sioc-journal.cn

Below is a table summarizing yields for various reactions involving this compound and its derivatives.

| Reaction Step | Product | Key Reagents/Catalyst | Yield (%) | Reference |

| Amide Formation | This compound | p-chloroaniline, pivaloyl chloride | >85% | |

| Ortho-Bromination | N-(2-bromo-4-chlorophenyl)pivalamide | Bromine or NBS, LiCl | ~80% | |

| Ortho-Hydroxylation | N-(4-chloro-2-hydroxyphenyl)pivalamide | Metallaphotocatalysis | 26% | acs.orgnih.gov |

| Multi-step Synthesis | 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone | (Starting from p-chloroaniline) | ~40% (overall) |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis and derivatization of this compound is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. nih.gov These principles include the use of safer solvents, catalytic reagents, and improving atom economy. gatech.edursc.orgscribd.com

The use of water as a solvent in the iron(III)-catalyzed halogenation of related 8-amidoquinolines is a prime example of applying green chemistry principles. mdpi.comnih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally benign alternative to many organic solvents. Similarly, the development of catalytic processes, such as the transition-metal-catalyzed reactions discussed, aligns with green chemistry by reducing the need for stoichiometric reagents that generate more waste. researchgate.net Iron, being an abundant and non-toxic metal, is a particularly attractive catalyst from a green chemistry perspective. uni-koeln.de

Furthermore, improving reaction efficiency metrics, such as atom economy and the E-factor (environmental factor), is a key goal. scribd.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent use and waste generation. The two-step ortho-lithiation–cyclization sequence for producing 9-phenylacridines from this compound is an example of an efficient process that could be further optimized with green chemistry principles in mind. researchgate.net The choice of reaction conditions, such as using microwave heating to potentially reduce reaction times and energy consumption, also represents a green approach. ibs.re.kr

Computational and Theoretical Studies of N 4 Chlorophenyl Pivalamide and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net For N-(4-chlorophenyl)pivalamide and its analogs, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmdpi.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (ionization potential). mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electron affinity). mdpi.com |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. mdpi.com |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors provide a theoretical framework for predicting how a molecule will interact in a chemical reaction.

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Global Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large energy gap, while soft molecules have a small one.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is defined as ω = μ² / 2η.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher values indicate greater stability. researchgate.net |

| Global Softness (S) | 1 / η | The reciprocal of hardness; higher values indicate greater reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational changes, stability, and intermolecular interactions of a compound within a simulated biological environment, such as in complex with a protein or DNA. mdpi.comnih.gov

For analogs of this compound, MD simulations have been employed to explore their binding affinity and interaction with biological macromolecules like DNA and RNA. sciepub.com Such simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and elucidate the dynamic behavior that governs the interaction. samipubco.com These studies are critical for understanding the mechanism of action at a molecular level, providing insights that are valuable for drug design and development. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing how variations in molecular descriptors (e.g., steric, electronic, and hydrophobic properties) affect a compound's activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

For analogs of this compound, QSAR studies have been instrumental in understanding the structural requirements for specific biological activities. For instance, 3D-QSAR models have been developed for related series of compounds to elucidate the relationship between their structure and activities such as antitumor or enzyme inhibitory effects. nih.govnih.gov

In studies of chlorinated N-arylcinnamamides, QSAR models successfully correlated physicochemical properties with antiplasmodial activity. mdpi.com Similarly, for 4,5-dihydropyrazole derivatives, 3D-QSAR models provided insights into their BRAF kinase inhibitory activity, helping to identify key pharmacophoric features necessary for potency. nih.gov These models are crucial for the rational design of new derivatives with enhanced biological efficacy. nih.govnih.gov

| Analog Series | Biological Activity Studied | QSAR Findings |

|---|---|---|

| Chlorinated N-arylcinnamamides | Antiplasmodial activity | Correlated lipophilicity and electronic properties with inhibitory potency. mdpi.com |

| 4,5-dihydropyrazole derivatives | BRAFV600E inhibitory activity | 3D-QSAR models identified key structural features for potent inhibition. nih.gov |

| Thieno[3,2-d]pyrimidine derivatives | Antitumor activity | CoMFA and CoMSIA models were used to guide the design of more potent cytotoxic agents. nih.gov |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.com This method is widely used to understand binding mechanisms, predict binding affinity, and screen virtual libraries of compounds for potential drug candidates. nih.govmdpi.com

For analogs of this compound, molecular docking studies have been performed to evaluate their binding orientation and affinity against various biological targets. For example, the docking of N-((4-acetylphenyl)carbamothioyl)pivalamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed strong interactions, with calculated binding energies of -7.5 and -7.6 kcal/mol, respectively. nih.gov Other studies on chlorophenyl-containing compounds have investigated their potential to inhibit targets like the main protease of SARS-CoV-2. samipubco.comresearchgate.net These investigations identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for their observed biological activity. nih.govresearchgate.net

| Analog / Related Compound | Biological Target | Reported Binding Energy (kcal/mol) |

|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 nih.gov |

| Thiazolo[3,2-a]pyridine-3-carboxamide analog | SARS-CoV-2 Main Protease | -8.6 to -8.0 samipubco.com |

Ligand-receptor binding orientations and interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these orientations and the specific interactions that stabilize the ligand-receptor complex is crucial for predicting the biological activity of a compound.

In the absence of direct docking studies on this compound, we can infer potential binding behaviors from studies on analogous structures. For instance, a study on N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares the pivalamide (B147659) moiety, revealed specific binding orientations within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The docking results for this analog indicated strong interactions with binding energies of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE. nih.gov These interactions are primarily governed by hydrogen bonds and hydrophobic interactions.

Based on the structure of this compound, it is plausible that the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The 4-chlorophenyl group can participate in hydrophobic and halogen bonding interactions within a receptor's binding pocket. The bulky pivaloyl group (tert-butyl) would likely favor a hydrophobic pocket.

Table 1: Predicted Ligand-Receptor Interactions for this compound Analogs

| Analog Compound | Target Receptor | Key Interacting Residues (Predicted) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | Not specified | Hydrogen Bonding, Hydrophobic | -7.5 nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | Not specified | Hydrogen Bonding, Hydrophobic | -7.6 nih.gov |

Note: This table is based on data from analogous compounds and serves as a predictive model for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and the energies associated with these different arrangements. The relative energies of different conformers determine the molecule's preferred shape and its flexibility, which are critical factors for receptor binding.

The key rotatable bond in this compound is the amide bond (C-N) and the bond between the phenyl ring and the nitrogen atom. Rotation around the amide bond is generally restricted due to its partial double-bond character. However, rotation around the N-C(phenyl) bond will dictate the relative orientation of the chlorophenyl ring with respect to the pivalamide group.

Computational studies on conformationally constrained analogues of molecules containing a 4-chlorophenyl group have highlighted the energetic penalties associated with certain orientations. nih.gov For this compound, steric hindrance between the bulky pivaloyl group and the ortho-hydrogens of the chlorophenyl ring would influence the preferred dihedral angle.

The energy landscape of a molecule maps the potential energy as a function of its conformational degrees of freedom. The minima on this landscape correspond to stable conformers. For this compound, the global energy minimum would likely correspond to a conformation where steric clash is minimized. This is often a non-planar arrangement where the phenyl ring is twisted relative to the plane of the amide group.

Table 2: Key Conformational Features of N-Aryl Amide Analogs

| Feature | Description | Predicted Implication for this compound |

| Amide Bond (C-N) | Partial double bond character restricts free rotation. | The pivalamide group will have a relatively fixed planar geometry. |

| N-C(phenyl) Bond Rotation | Determines the orientation of the chlorophenyl ring. | Steric hindrance with the pivaloyl group will favor a twisted conformation. |

| Energy Barrier to Rotation | The energy required to rotate from one conformer to another. | A significant energy barrier may exist for the rotation of the aryl rings, potentially leading to distinct atropisomers in more complex analogs. nih.gov |

Biological Activities and Pharmacological Potential of N 4 Chlorophenyl Pivalamide and Its Derivatives

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to N-(4-chlorophenyl)pivalamide has been a subject of scientific inquiry, with investigations into both their antibacterial and antifungal properties.

Antibacterial properties

While direct studies on the antibacterial activity of this compound are scarce, research on related structures provides insights into the potential efficacy of the N-(4-chlorophenyl)amide moiety. For instance, a study on nicotinamide (B372718) derivatives demonstrated that 2-chloro-N-(4-chlorophenyl)nicotinamide exhibited moderate antibacterial activity against several reference strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. cymitquimica.com The minimum inhibitory concentrations (MICs) for these bacteria ranged from 37.4 to 74.8 µM. cymitquimica.com

Another class of related compounds, N-phenyl-2,2-dichloroacetamide (PDA), a derivative of chloramphenicol, has also been investigated for its antibacterial properties. Microparticles of PDA showed antibacterial activity against S. aureus. mdpi.comnih.gov

Furthermore, studies on a series of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides revealed that these compounds were more effective or comparable to clinically used drugs like ampicillin (B1664943) against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com

These findings suggest that the presence of the N-(4-chlorophenyl) group in a molecule can contribute to antibacterial activity, warranting further investigation into this compound itself.

Antifungal properties

The exploration of antifungal properties has also centered on derivatives rather than this compound directly. Nicotinamide derivatives, for example, have been identified as a promising class of antifungals. ekb.eg Research in this area has led to the discovery of compounds with potent activity against various fungal pathogens, including Candida albicans. ekb.eg One study identified a nicotinamide derivative, 16g, as being highly active against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. ekb.eg

Additionally, N′-phenylhydrazide scaffolds have shown potential in the development of antifungal lead compounds, with some derivatives demonstrating promising activity against C. albicans. researchgate.net

Antiviral Activity

The investigation into the antiviral effects of this compound and its analogs has included research on their potential to inhibit viral enzymes and replication.

HIV reverse transcriptase inhibition

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV therapy. mdpi.comnih.gov While there is no direct evidence of this compound acting as an HIV reverse transcriptase inhibitor, the broader class of reverse transcriptase inhibitors targets the viral enzyme essential for HIV replication. nih.govmdpi.com These inhibitors function by being incorporated into the nascent viral DNA, leading to chain termination. nih.gov

Other viral targets

Research into derivatives has shown activity against other viruses. For example, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides found that some of these compounds possessed antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Two compounds, in particular, exhibited promising anti-TMV activity. nih.gov This indicates that the 4-chlorophenyl moiety can be a component of molecules with antiviral properties against plant viruses, suggesting a potential for broader antiviral research.

Anticancer and Cytotoxic Effects

The cytotoxic potential of various N-(4-chlorophenyl) derivatives against cancer cell lines has been an active area of research. These studies highlight the role of the 4-chlorophenyl group in conferring anticancer activity.

Derivatives such as N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide have demonstrated potent cytotoxic activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). nih.gov One of the most active derivatives showed an IC50 value of 1.3 µM against Hela cells. nih.gov

Similarly, N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide has been synthesized and shown to have potent cytotoxicity against human breast cancer (MCF-7), liver cancer (HEPG-2), colon cancer (HCT), and prostate cancer (PC-3) cell lines. bldpharm.com Another related compound, N-butyl-2-(4-chlorophenyl)acetamide, also exhibited significant cytotoxic effects against MCF-7 cells with an IC50 value of 0.7±0.08 μM. nih.gov

Furthermore, N-methyl-4-phenoxypicolinamide derivatives bearing a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have been evaluated for their in vitro cytotoxic activity against A549, H460, and HT29 cell lines, with some compounds showing marked antiproliferative effects. mdpi.com A study on N-(4-chlorophenyl)-1H-indole-2-carboxamide found that it inhibited the proliferation of Saos-2 osteosarcoma cells in a dose- and time-dependent manner. researchgate.net

These collective findings underscore the potential of N-(4-chlorophenyl) containing scaffolds as a basis for the development of novel anticancer agents. The consistent cytotoxic activity observed across different molecular frameworks suggests that the N-(4-chlorophenyl) group may play a crucial role in the anticancer effects of these derivatives.

Enzyme Inhibition Studies

Derivatives of pivalamide (B147659) have been synthesized and evaluated for their inhibitory effects against several key enzymes, demonstrating a broad spectrum of activity. One such derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, has been the subject of detailed enzyme inhibition assays, providing valuable insights into the structure-activity relationship of this compound class. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Studies on N-((4-acetylphenyl)carbamothioyl)pivalamide revealed potent inhibitory activity against both AChE and BChE. The compound demonstrated an IC₅₀ value of 26.23 µg/mL against acetylcholinesterase and 30.9 µg/mL against butyrylcholinesterase. nih.gov This dual inhibition suggests that pivalamide derivatives could serve as valuable scaffolds for the development of new treatments for neurodegenerative disorders. nih.gov

Alpha-amylase is a key enzyme in the digestive system that breaks down starch into simpler sugars. Inhibiting this enzyme can help manage post-meal blood glucose levels, which is a crucial approach in the treatment of type 2 diabetes. nih.gov

The derivative N-((4-acetylphenyl)carbamothioyl)pivalamide was tested for its ability to inhibit α-amylase. The results showed moderate activity, with an IC₅₀ value of 160.33 µg/mL. nih.gov This finding indicates that while not as potent as its cholinesterase inhibition, the pivalamide structure possesses the potential for modulation to enhance its anti-diabetic properties. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the formation of infection-induced kidney stones. nih.gov Therefore, urease inhibitors are of considerable interest in medicine and agriculture.

N-((4-acetylphenyl)carbamothioyl)pivalamide demonstrated notable inhibitory activity against urease, with an IC₅₀ value of 91.5 µg/mL. nih.gov This suggests that derivatives of this compound could be explored for their potential in combating urease-dependent bacterial infections. nih.gov

Enzyme Inhibition Data for N-((4-acetylphenyl)carbamothioyl)pivalamide

| Enzyme Target | IC₅₀ Value (µg/mL) | Percentage Inhibition (%) |

| Acetylcholinesterase (AChE) | 26.23 | ~85% |

| Butyrylcholinesterase (BChE) | 30.9 | ~85% |

| Alpha-amylase | 160.33 | 57.9% |

| Urease | 91.5 | 73.8% |

Note: The sections concerning Inhibition of cell proliferation (4.3.1), Induction of apoptosis and caspase pathways (4.3.2), and Interference with DNA synthesis and repair mechanisms (4.3.3) have been omitted as no publicly available scientific literature was found that specifically addresses these activities for this compound or its direct derivatives.

VEGFR-2 inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. mdpi.com In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting the growth of tumors by supplying them with necessary nutrients and oxygen. nih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in the development of novel anticancer agents. mdpi.comnih.gov

Derivatives of this compound have been investigated for their potential as VEGFR-2 inhibitors. A series of novel bis( nih.govnih.govbldpharm.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives bearing the N-(4-chlorophenyl)amide moiety were synthesized and evaluated for their ability to inhibit VEGFR-2. nih.gov Several of these compounds demonstrated potent inhibitory activity at nanomolar concentrations. For instance, compound 23i , N-(4-chlorophenyl)-4-(2-oxo-2-(piperazin-1-yl)ethyl)benzamide, showed an IC₅₀ value of 9.4 nM against VEGFR-2. nih.gov The inhibitory potential of these compounds is often correlated with their ability to suppress cancer cell proliferation. To confirm that the cytotoxic effects are linked to VEGFR-2 inhibition, linear regression analyses are often performed, comparing the cytotoxicity results with the VEGFR-2 inhibitory activities. nih.gov

In another study, new nicotinamide-based derivatives were designed and synthesized as VEGFR-2 inhibitors. Among them, N-{4-[2-(4-Chlorobenzylidene)hydrazine-1-carbonyl]phenyl}nicotinamide (compound 6 in the study) emerged as a particularly potent inhibitor, with an IC₅₀ of 60.83 nM for VEGFR-2 enzyme inhibition. This value was comparable to the well-known inhibitor sorafenib (B1663141) (IC₅₀ = 53.65 nM). mdpi.com These findings underscore the potential of incorporating the N-(4-chlorophenyl)amide scaffold in the design of effective VEGFR-2 inhibitors for anti-angiogenic therapy.

Table 1: VEGFR-2 Inhibition by N-(4-chlorophenyl)amide Derivatives

| Compound Reference | Chemical Name/Description | Target | IC₅₀ (nM) |

|---|---|---|---|

| 23i nih.gov | N-(4-chlorophenyl)-4-(2-oxo-2-(piperazin-1-yl)ethyl)benzamide derivative | VEGFR-2 | 9.4 |

| Compound 6 mdpi.com | N-{4-[2-(4-Chlorobenzylidene)hydrazine-1-carbonyl]phenyl}nicotinamide | VEGFR-2 | 60.83 |

| Sorafenib (Control) mdpi.com | (Reference Drug) | VEGFR-2 | 53.65 |

Anti-inflammatory Applications

The N-(4-chlorophenyl)amide scaffold is also a component of molecules investigated for anti-inflammatory properties. Inflammation is a complex biological response, and chronic inflammation is associated with various diseases. mdpi.com The search for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing. nih.gov

A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), which incorporates a 4-chlorophenyl substituent, has demonstrated potent anti-inflammatory activity. nih.govmdpi.com In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, this compound significantly reduced swelling. mdpi.com Notably, its efficacy improved with repeated dosing over 14 days, where it significantly inhibited paw edema at all tested doses (10, 20, and 40 mg/kg). nih.govmdpi.com

The mechanism of its anti-inflammatory action was further explored by measuring its effect on inflammatory cytokines. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com Furthermore, it caused a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. nih.govmdpi.com This selective modulation of cytokine profiles suggests a specific immunomodulatory mechanism, highlighting the potential of such compounds as targeted anti-inflammatory therapies. mdpi.com

Other related structures, such as salicylanilides like N-(4-chlorophenyl)-2-hydroxybenzamide , have also been studied for their anti-inflammatory effects. These compounds have shown the ability to inhibit trypsin activity, which is relevant to inflammation, with IC₅₀ values significantly lower than that of acetylsalicylic acid, indicating superior efficiency. nih.gov

Table 2: Anti-inflammatory Activity of a Derivative

| Compound Reference | Model | Key Findings |

|---|---|---|

| Compound 3f nih.govmdpi.com | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema, especially after 14 days of treatment. |

| Compound 3f nih.govmdpi.com | LPS-induced systemic inflammation (rats) | Significant decrease in pro-inflammatory TNF-α; significant increase in anti-inflammatory TGF-β1. |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

The presence and position of halogen atoms on the phenyl ring of N-phenylamide derivatives can significantly modulate their biological activity. In the context of VEGFR-2 inhibition, the 4-chloro substitution is a common feature in potent molecules. nih.gov

A study on bis( nih.govnih.govbldpharm.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives systematically explored the effect of different halogen substitutions on the terminal N-phenylamide ring. The results showed a clear trend in VEGFR-2 inhibitory activity. For instance, a compound with a 2,5-dichloro substitution (23j ) exhibited the highest potency with an IC₅₀ of 3.7 nM. This was followed by the 4-chloro substituted compound (23i , IC₅₀ = 9.4 nM). In contrast, the 4-fluoro substituted analog (23k ) was considerably less active, with an IC₅₀ of 49.6 nM. nih.gov This demonstrates that both the type of halogen and its position are critical determinants of inhibitory strength against VEGFR-2. The superior activity of the chlorinated compounds suggests that the electronic and steric properties of chlorine at these positions are favorable for binding to the target enzyme. nih.gov

Table 3: Effect of Halogen Substitution on VEGFR-2 Inhibition

| Compound Reference nih.gov | Substitution on Phenyl Ring | IC₅₀ (nM) |

|---|---|---|

| 23j | 2,5-dichloro | 3.7 |

| 23i | 4-chloro | 9.4 |

| 23k | 4-fluoro | 49.6 |

Beyond halogenation, other structural modifications significantly impact the affinity and selectivity of these compounds for their biological targets. In the development of VEGFR-2 inhibitors, modifications to other parts of the molecule have been explored. For the same series of bis( nih.govnih.govbldpharm.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, the terminal hydrophobic moiety was varied. When aliphatic groups were attached, the VEGFR-2 inhibitory activity decreased in the order: ethyl > tert-butyl > cyclohexyl > cyclopentyl > sec-butyl > n-butyl. nih.gov This indicates that the size, shape, and lipophilicity of this group are crucial for optimal interaction with the receptor.

In a different context, a study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide explored how structural changes affect affinity for the dopamine (B1211576) D(4) receptor. nih.gov This compound, which also contains the 4-chlorophenyl group, was used as a lead. The research found that modifications to the amide bond and elongation of the alkyl chain that links the benzamide (B126) and piperazine (B1678402) moieties led to a decrease in dopamine D(4) receptor affinity. nih.gov This highlights the sensitivity of receptor binding to the specific geometry and nature of the linker and amide functionalities. Such studies are essential for fine-tuning a lead compound to achieve high affinity and selectivity for its intended target, thereby minimizing off-target effects. nih.gov

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. There is currently no direct evidence in scientific literature identifying N-(4-chlorophenyl)pivalamide as a lead compound for a specific biological target.

However, its structure possesses features common to many active pharmaceutical ingredients. The 4-chlorophenyl group is a halogenated aromatic ring, a motif frequently used in drug design to enhance binding affinity to protein targets through hydrophobic and halogen-bonding interactions. The amide linkage is a fundamental functional group in a vast number of drugs. The pivaloyl group, with its bulky tert-butyl substituent, can confer steric hindrance that may influence the molecule's binding mode and metabolic stability.

The process of lead optimization involves iterative chemical modifications of a lead compound to enhance its drug-like properties. Should this compound be identified as a hit in a screening campaign, optimization strategies could include:

Modification of the Phenyl Ring: Altering the position or nature of the halogen substituent (e.g., changing chlorine to fluorine or bromine) or adding other functional groups to probe the structure-activity relationship (SAR).

Alteration of the Amide Group: Replacing the pivaloyl group with other acyl groups to explore the impact of size, lipophilicity, and steric bulk on target engagement.

Scaffold Hopping: Replacing the core structure while maintaining key binding interactions to discover novel chemical series with improved properties.

Development of Multi-targeted Ligands

Designing single molecules that can modulate multiple biological targets is a growing strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. This approach, known as developing multi-target-directed ligands (MTDLs), can offer advantages in efficacy and reduce the potential for drug resistance.

While this compound itself has not been described as an MTDL, its pivalamide (B147659) group has been incorporated into more complex molecules designed for multi-target activity. For instance, the related compound N-((4-acetylphenyl)carbamothioyl) pivalamide has been investigated as a multi-target inhibitor. nih.gov In vitro and in silico studies demonstrated its ability to inhibit multiple enzymes, including acetylcholinesterase (AChE) and butylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. nih.gov The compound showed significant inhibition of both enzymes, with binding energies indicating strong interactions. nih.gov This example illustrates that the pivalamide scaffold can be a valuable component in the design of MTDLs, providing a stable structural anchor for orienting other pharmacophoric groups toward their respective targets.

Table 1: In Vitro Enzyme Inhibition by a Pivalamide-Containing Compound

| Target Enzyme | % Inhibition |

|---|---|

| Butylcholinesterase (BChE) | ~85% |

| Acetylcholinesterase (AChE) | ~85% |

| Urease | 73.8% |

| Alpha-amylase | 57.9% |

Data derived from studies on N-((4-acetylphenyl)carbamothioyl) pivalamide. nih.gov

Therapeutic Applications in Disease Models

There is no publicly available scientific literature detailing the evaluation of this compound in in vivo disease models. Its therapeutic potential, therefore, remains uncharacterized.

Drug Repurposing and Analog Design

Drug repurposing involves finding new therapeutic uses for existing compounds. As there are no established therapeutic applications for this compound, repurposing is not currently applicable.

However, the compound is well-suited for analog design. It is described as a chemical precursor or intermediate used in the synthesis of other organic compounds, such as fluorinated esters and amides. cymitquimica.com This role as a chemical building block is crucial for generating chemical libraries. Starting from the this compound core, medicinal chemists can systematically create a series of structurally related analogs. For example, derivatives of the related starting material N-(4-chlorophenyl)-β-alanine have been synthesized and subsequently evaluated for antimicrobial activity. researchgate.net This process of creating a library of analogs based on a common scaffold allows for the exploration of structure-activity relationships and the potential discovery of new therapeutic agents.

The synthesis of such analogs could involve:

Reactions at the phenyl ring (e.g., electrophilic aromatic substitution).

Modification of the amide linkage.

Using the entire molecule as a fragment to be combined with other chemical moieties.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations (Excluding Dosage)

Specific pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data for this compound are not available. However, general predictions can be made based on its chemical structure.

Pharmacokinetics (PK):

Absorption: As a relatively small and lipophilic molecule, it would likely be absorbed orally, though formulation would be critical.

Distribution: Its properties suggest it would distribute into tissues, and it may cross the blood-brain barrier, although specific transporter interactions are unknown.

Metabolism: The 4-chlorophenyl group is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, potentially leading to hydroxylation of the aromatic ring. The amide bond could be subject to hydrolysis by amidase enzymes. However, the bulky tert-butyl group of the pivalamide moiety may provide significant steric hindrance, potentially slowing the rate of metabolic degradation and increasing the compound's half-life compared to less hindered amides.

Excretion: Metabolites would likely be rendered more water-soluble and excreted via the kidneys.

Pharmacodynamics (PD): Without a known biological target, the pharmacodynamic effects of this compound are entirely speculative. The mechanism of action would depend on the specific protein or pathway it interacts with, which would need to be identified through biological screening and target deconvolution studies.

Advanced Spectroscopic Analysis in Research

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(4-chlorophenyl)pivalamide is characterized by several key absorption bands. A strong absorption band corresponding to the N-H stretching vibration is expected in the region of 3250-3350 cm⁻¹. The carbonyl (C=O) stretching of the amide group will produce a very strong and sharp peak around 1660-1680 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹. Bending vibrations for the N-H group (amide II band) are expected around 1550 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3250-3350 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| C=O Stretch (Amide I) | 1660-1680 |

| N-H Bend (Amide II) | 1530-1570 |

| C-N Stretch | 1200-1300 |

| C-Cl Stretch | 700-800 |

Mass Spectrometry (GC/MS, ESI HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

GC/MS: Gas chromatography-mass spectrometry would reveal the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (211.69 g/mol ). The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the pivaloyl cation ([C(CH₃)₃CO]⁺, m/z = 85) and the 4-chloroanilino radical cation or related fragments. Another prominent fragmentation would be the loss of the tert-butyl group, resulting in a fragment ion at [M-57]⁺.

ESI HRMS: Electrospray ionization high-resolution mass spectrometry would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₅ClNO)⁺.

| Ion | Predicted m/z | Description |

| [M]⁺ | 211/213 | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| [M+H]⁺ | 212/214 | Protonated molecular ion |

| [C₄H₉CO]⁺ | 85 | Pivaloyl cation |

| [M-C₄H₉]⁺ | 154/156 | Loss of tert-butyl group |

| [ClC₆H₄NH₂]⁺ | 127/129 | 4-chloroaniline (B138754) cation |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. A strong absorption band (π → π* transition) is anticipated in the range of 240-260 nm, which is characteristic of the electronic transitions within the 4-chlorophenyl moiety. A weaker absorption band (n → π* transition) associated with the carbonyl group of the amide may also be observed.

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~250 | π → π |

| Methanol | ~248 | π → π |

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not detailed in this article, analysis of closely related N-(chlorophenyl) amides provides significant insight into the expected structural features. dcu.ie

In the crystalline state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. dcu.ie The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of one-dimensional chains or more complex networks. nih.gov In related structures of N-(chlorophenyl)pyridinecarboxamides, N-H···O=C hydrogen bonds are a common motif, leading to the formation of supramolecular chains. dcu.ie Additionally, weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal packing. dcu.ie

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. dcu.ie The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Catalytic Approaches

The traditional synthesis of N-(4-chlorophenyl)pivalamide typically involves the acylation of 4-chloroaniline (B138754) with pivaloyl chloride. While effective, this method can require harsh conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes employing modern catalytic systems. The field of amide bond formation has seen remarkable progress, offering numerous avenues for exploration. benthamdirect.com

Transition-metal catalysis presents a particularly promising frontier. Palladium- and copper-catalyzed cross-coupling reactions, for instance, have revolutionized the formation of C-N bonds. syr.edu

Palladium-Catalyzed Amination: Buchwald-Hartwig amination protocols, which couple amines with aryl halides, could be adapted. acs.org Advanced catalyst systems using specialized phosphine (B1218219) ligands have enabled the coupling of even challenging substrates like secondary amides and aryl chlorides under mild conditions. nih.gov

Copper-Catalyzed N-Arylation (Goldberg Reaction): The copper-catalyzed N-arylation of amides is an efficient method for constructing N-aryl amide bonds. nih.gov Modern protocols often use ligands like 1,2-diamines or derivatives of amino acids to facilitate the reaction under milder conditions than traditional Ullmann-type couplings. nih.gov Ligand-free systems, for example using CuI in tetrabutylammonium (B224687) bromide (TBAB), have also been developed, offering a simpler and more economical approach. organic-chemistry.orgthieme-connect.comthieme-connect.com

Beyond established metal catalysis, other innovative approaches warrant investigation:

Biocatalysis: The use of enzymes for amide bond formation is a growing area of green chemistry. rsc.org Hydrolases in low-water systems or ATP-dependent enzymes could offer high selectivity and mild reaction conditions, minimizing waste and side products. rsc.org

Photoredox Catalysis: Visible-light-mediated reactions provide a sustainable platform for activating organic molecules. nih.gov Developing a photoredox-catalyzed pathway could enable the synthesis to proceed under ambient temperature and pressure, using light as a traceless reagent. nih.gov

| Catalytic System | Typical Catalyst/Ligand | Key Advantages | Potential Challenges |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(0) or Pd(II) / Biarylphosphine ligands (e.g., XPhos) | High efficiency, broad substrate scope, mild conditions. nih.gov | Cost of palladium and ligands, potential for metal contamination. |

| Copper-Catalyzed Coupling | Cu(I) / Diamines, Amino Acids | Lower catalyst cost, effective for N-arylation of amides. nih.govnih.gov | Can require higher temperatures than palladium systems. |

| Biocatalysis | Lipases, Amide Synthases | High selectivity, environmentally benign, mild conditions. rsc.org | Enzyme stability, substrate scope limitations, cost of enzymes. |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Uses visible light, extremely mild conditions, novel reactivity. nih.gov | Requires specialized photoreactor setup, pathway development needed. |

Advanced Computational Modeling and AI-Driven Drug Design

Computational tools are set to revolutionize the exploration of the chemical space around this compound. Future efforts should move beyond simple docking to embrace artificial intelligence (AI) and machine learning (ML) for de novo drug design. frontiersin.org

Generative AI Models: AI platforms can design entirely new molecules with optimized properties. acs.orgnih.gov By training generative models on datasets of known bioactive compounds (e.g., kinase inhibitors), it is possible to generate novel analogs of this compound. frontiersin.orgchemrxiv.org These models can be guided by multi-parameter optimization to simultaneously enhance potency, selectivity, and pharmacokinetic properties.

In Silico ADMET Prediction: A crucial aspect of modern drug design is the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). mdpi.com Computational tools can predict properties such as blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicities. mdpi.comresearchgate.net Applying these predictive models to newly designed analogs can help prioritize candidates with the most promising drug-like profiles for synthesis, saving significant time and resources. mdpi.com

Molecular Dynamics Simulations: To gain a deeper understanding of how this compound and its analogs interact with biological targets, molecular dynamics (MD) simulations can be employed. MD simulations can reveal the dynamic behavior of the ligand-protein complex, identify key stabilizing interactions, and calculate binding free energies, providing insights that are not available from static docking poses.

Exploration of New Biological Targets and Disease Indications

While the full biological activity profile of this compound is not yet defined, related structures provide compelling clues for future investigation. The N-(4-chlorophenyl) moiety is present in numerous compounds with diverse biological activities, suggesting a privileged scaffold for drug discovery.

Kinase Inhibition: A significant finding is the identification of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles as inhibitors of the kinase AKT2/PKBβ, with potent anti-glioma activity. nih.govdundee.ac.uk The AKT signaling pathway is a major oncogenic driver, and its inhibition is a key therapeutic strategy in oncology. nih.gov This strongly suggests that this compound itself, and its close analogs, should be systematically screened against a broad panel of protein kinases, particularly those in the AKT pathway, to explore their potential as cancer therapeutics.

Antiviral Activity: Research has shown that a related N-(4-chlorophenyl)benzamide derivative, IMB-0523, exhibits potent activity against both wild-type and drug-resistant Hepatitis B virus (HBV). nih.govdovepress.com The proposed mechanism involves increasing the intracellular levels of the antiviral protein APOBEC3G (A3G). nih.govdovepress.com This discovery opens a completely new and exciting avenue for this compound research, warranting investigation of its anti-HBV and broader antiviral properties.

| Target Class | Specific Example(s) | Disease Indication | Rationale |

|---|---|---|---|

| Protein Kinases | AKT2/PKBβ, other AGC kinases | Cancer (e.g., Glioblastoma) | Activity of structurally related N-(4-chlorophenyl) compounds. nih.govdundee.ac.uk |

| Antiviral Mechanisms | APOBEC3G Upregulation | Hepatitis B Virus (HBV) Infection | Activity of a related N-(4-chlorophenyl)benzamide derivative. nih.govdovepress.com |

| Parasitic Targets | Kinetoplastid Parasites | Leishmaniasis, Trypanosomiasis | N-phenylbenzamide scaffold shows activity against these parasites. nih.gov |

Investigation of Metabolites and Biotransformation Pathways

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. For this compound, no formal metabolic studies have been published. Future research should aim to elucidate its biotransformation pathways, both in vitro and in silico.

In Vitro Metabolism: The primary approach involves incubating the compound with human liver microsomes, which contain a rich complement of cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism. Subsequent analysis by mass spectrometry can identify the structures of the resulting metabolites.

Computational Metabolite Prediction: In silico tools can predict the likely sites of metabolism on a molecule and the structures of its metabolites. nih.govnih.gov These tools use either rule-based approaches, derived from known metabolic reactions, or more advanced machine learning models. frontiersin.orgresearchgate.net For this compound, likely metabolic transformations include:

Aromatic Hydroxylation: Oxidation of the chlorophenyl ring, likely mediated by CYP450 enzymes.

Aliphatic Hydroxylation: Oxidation of one of the methyl groups on the pivaloyl moiety.

Amide Hydrolysis: Cleavage of the amide bond to yield 4-chloroaniline and pivalic acid, though amides are generally more stable to hydrolysis than esters. ebrary.net

Phase II Conjugation: The hydroxylated metabolites formed in Phase I could subsequently undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Identifying the major metabolites is critical, as they could possess their own biological activity or contribute to toxicity.

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of this compound, future research could focus on prodrug and advanced drug delivery strategies. These approaches can improve solubility, modulate pharmacokinetic profiles, and enable targeted delivery to specific tissues.

Prodrug Design: The amide functionality of this compound is relatively stable. ebrary.net Prodrug strategies might involve modifications elsewhere on the molecule. For example, attaching a solubilizing group (like an amino acid or a phosphate) to the phenyl ring via a linker that is cleaved in vivo could improve aqueous solubility. nih.gov This could be particularly useful for developing formulations for parenteral administration.

Targeted Delivery Systems: As a relatively hydrophobic molecule, this compound is a good candidate for encapsulation within nanoparticle-based drug delivery systems. researchgate.net

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanospheres or nanocapsules that entrap the drug, protecting it from premature metabolism and controlling its release. researchgate.net

Lipid-Based Nanocarriers: Liposomes or solid lipid nanoparticles can effectively carry hydrophobic drugs, improve their bioavailability, and reduce systemic toxicity. acs.orgrsc.org

Targeted Nanoparticles: By functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies or peptides that bind to receptors overexpressed on cancer cells), it may be possible to direct the drug specifically to the site of disease, enhancing efficacy while minimizing off-target effects. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)pivalamide, and how can its purity be validated?

- Methodology : Synthesis typically involves lithiation of substituted acetanilides followed by pivaloylation. Key steps include using n-BuLi or t-BuLi as lithiating agents under controlled temperatures (-20°C to 0°C). Post-synthesis, purity can be validated via HPLC with mixed-mode reversed-phase/cation exchange columns, which effectively separate impurities like acetaminophen derivatives .

- Validation : Couple HPLC with mass spectrometry (LC-MS) for structural confirmation and quantify impurities using UV/vis spectroscopy at 254 nm .

Q. How can HPLC be optimized for analyzing this compound and its reaction intermediates?

- Optimization : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Adjust retention times by varying the ion-pairing agent concentration. For real-time monitoring, integrate online ATR-IR spectroscopy to track intermediates like lithiated species .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., chlorinated compounds). Waste should be segregated into halogenated organic waste containers and disposed via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can in situ monitoring techniques improve the optimization of this compound’s lithiation-fluoroacetylation?

- Techniques : Combine reaction calorimetry (to measure heat flow), ATR-IR (to track carbonyl group transformations), and UV/vis spectroscopy (to monitor chromophore formation). This multi-modal approach allows endpoint detection and mechanistic insights, such as identifying rate-limiting steps (e.g., solvent-catalyzed lithiation) .

- Case Study : In lithiation-fluoroacetylation, in situ ATR-IR revealed a transient intermediate (likely a lithium enolate), enabling adjustment of ethyl trifluoroacetate stoichiometry to suppress side reactions .

Q. What factors dictate the regioselectivity of lithiation in this compound and its analogs?

- Key Factors :

- Temperature : Lower temperatures (-78°C with t-BuLi) favor α-lithiation, while milder conditions (-20°C with n-BuLi) promote ring-substituted products .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) deactivate the aromatic ring, directing lithiation to the acetylated nitrogen’s α-position. Steric hindrance from the pivalamide group further modulates reactivity .

Q. How do structural modifications of this compound influence its reactivity in catalytic applications?

- Modifications : Introducing pyridine or quinoline cores (e.g., in analogs like N-(4-cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide) enhances electrophilicity, enabling cross-coupling reactions. The iodine substituent facilitates Ullmann-type couplings for biaryl synthesis .

- Mechanistic Insights : Copper-iron bimetallic catalysts improve yields in Suzuki-Miyaura couplings by stabilizing oxidative addition intermediates. For example, coupling N-(2-((4-chlorophenyl)ethynyl)phenyl)pivalamide with iodonium salts achieved 59% yield of benzoxazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.